Allyl Tribromoacetate: A Comprehensive Technical Guide
Allyl Tribromoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl tribromoacetate is a halogenated ester containing two reactive functional groups: a terminal allyl group and a tribromoacetate moiety. This combination makes it a potentially valuable building block in organic synthesis, particularly for the introduction of both an allyl group and a tribromoacetyl group into a molecule. This guide provides a detailed overview of the known and predicted chemical properties of allyl tribromoacetate, a plausible synthesis protocol, its expected spectroscopic characteristics, and its potential reactivity and applications in the fields of chemical research and drug development.
Chemical and Physical Properties
Table 1: Core Chemical Properties of Allyl Tribromoacetate and Analogues
| Property | Allyl Tribromoacetate (Predicted) | Allyl Bromoacetate (Experimental) | Allyl Chloroacetate (Experimental) | Methyl Tribromoacetate (Predicted) |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | prop-2-enyl 2-bromoacetate | prop-2-enyl 2-chloroacetate | methyl 2,2,2-tribromoacetate |
| Molecular Formula | C₅H₅Br₃O₂ | C₅H₇BrO₂ | C₅H₇ClO₂ | C₃H₃Br₃O₂ |
| Molecular Weight | 336.80 g/mol [1] | 179.01 g/mol | 134.56 g/mol | 310.77 g/mol |
| Boiling Point | ~220-240 °C (at 760 mmHg) | 175.2 °C (at 760 mmHg)[2] | 164 °C | 266.6 °C (at 760 mmHg) |
| Density | >1.8 g/cm³ | 1.457 g/cm³ | Not available | Not available |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid | Not available |
Synthesis of Allyl Tribromoacetate
Allyl tribromoacetate can be synthesized via the esterification of allyl alcohol with a tribromoacetylating agent, such as tribromoacetyl chloride or tribromoacetic anhydride. The reaction with the acyl chloride is generally rapid and high-yielding.
Experimental Protocol: Esterification of Allyl Alcohol with Tribromoacetyl Chloride
This protocol is a standard procedure for the synthesis of esters from an alcohol and an acyl chloride.
Materials:
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Allyl alcohol (1.0 eq)
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Tribromoacetyl chloride (1.1 eq)
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Anhydrous dichloromethane (DCM)
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Pyridine or triethylamine (1.2 eq)
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Safety Precautions:
-
Allyl alcohol is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][3][4][5][6]
-
Tribromoacetyl chloride is expected to be highly corrosive, causing severe skin burns and eye damage, and to react violently with water.[7] Handle in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Tribromoacetic acid , a potential hydrolysis product, is corrosive and causes severe burns.[2][8][9][10][11]
-
The reaction should be performed in a well-ventilated fume hood.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add tribromoacetyl chloride dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude allyl tribromoacetate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
No experimental spectra for allyl tribromoacetate are readily available. The following are predictions based on the known spectra of analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of allyl tribromoacetate is expected to show three main signals corresponding to the allyl protons:
-
A doublet at approximately 4.8-5.0 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
A multiplet at approximately 5.9-6.1 ppm, integrating to 1H, corresponding to the internal vinyl proton (-CH=CH₂).
-
Two distinct multiplets or a doublet of doublets between 5.2 and 5.5 ppm, each integrating to 1H, corresponding to the terminal, diastereotopic vinyl protons (=CH₂).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to have five distinct signals:
-
A signal for the quaternary carbon of the tribromoacetyl group (CBr₃) at a relatively low field.
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A signal for the ester carbonyl carbon (-C=O) in the range of 160-170 ppm.
-
A signal for the methylene carbon adjacent to the ester oxygen (-O-CH₂-) around 65-70 ppm.
-
A signal for the internal vinyl carbon (-CH=) around 130-135 ppm.
-
A signal for the terminal vinyl carbon (=CH₂) around 118-122 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of allyl tribromoacetate is expected to show characteristic absorption bands for the ester and allyl functional groups:
-
A strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1750-1770 cm⁻¹. The presence of the electron-withdrawing bromine atoms on the alpha-carbon will likely shift this peak to a higher wavenumber compared to a typical alkyl ester.
-
C-O stretching bands in the region of 1250-1100 cm⁻¹.
-
A medium C=C stretching band for the allyl group around 1645 cm⁻¹.
-
=C-H stretching bands for the vinyl group just above 3000 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized methylene group just below 3000 cm⁻¹.
Reactivity and Potential Applications
Allyl tribromoacetate possesses two key reactive sites, making it a versatile synthetic intermediate.
Reactivity of the Allyl Group
The allyl group can undergo a variety of transformations, including:
-
Addition reactions: The double bond can be subjected to hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.
-
Allylic substitution: The protons on the carbon adjacent to the double bond are susceptible to radical substitution.
-
Palladium-catalyzed reactions: The allyl group is a common substrate in cross-coupling reactions, such as the Tsuji-Trost reaction.
Reactivity of the Tribromoacetate Group
The tribromoacetate moiety influences the molecule's reactivity in several ways:
-
Leaving group potential: The tribromoacetate anion is a good leaving group, facilitating nucleophilic substitution reactions.
-
Radical reactions: The tribromoacetyl group can be a source of bromine radicals under appropriate conditions, useful in radical cyclization or addition reactions.
-
Precursor to other functional groups: The ester can be hydrolyzed to tribromoacetic acid or reduced to the corresponding alcohol.
Applications in Drug Development and Materials Science
While specific applications of allyl tribromoacetate are not documented, its structural motifs are relevant in several areas:
-
Medicinal Chemistry: The allyl group is present in numerous bioactive natural products and synthetic drugs and can be used as a handle for further functionalization.
-
Polymer Chemistry: Allyl esters can be used as monomers or cross-linking agents in polymerization reactions. The bromine atoms can impart flame-retardant properties to the resulting polymers.
-
Organic Synthesis: It can serve as a bifunctional building block for the synthesis of complex molecules, allowing for the sequential or simultaneous manipulation of its two reactive centers.
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthesis of Allyl Tribromoacetate.
Reactivity Map
Caption: Potential Reactivity of Allyl Tribromoacetate.
Conclusion
Allyl tribromoacetate is a bifunctional molecule with significant potential as a building block in organic synthesis. While direct experimental data is sparse, its chemical and physical properties, as well as its reactivity, can be confidently predicted from well-understood chemical principles and data from analogous compounds. The synthesis is expected to be straightforward via standard esterification protocols. The presence of both an allyl group and a tribromoacetate moiety opens up diverse avenues for its application in the development of new pharmaceuticals, functional polymers, and other advanced materials. Further research into the specific reactivity and applications of this compound is warranted.
References
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Acetyl chloride, tribromo- | C2Br3ClO | CID 599146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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